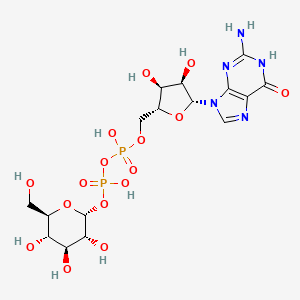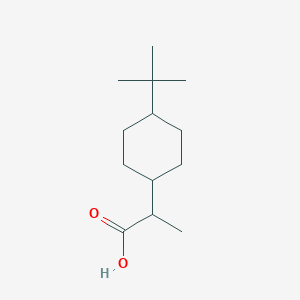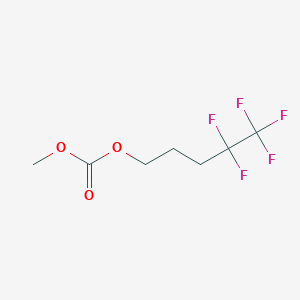![molecular formula C13H20N2O3 B12082952 [2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid](/img/structure/B12082952.png)
[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water . The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield phenols or quinones .
Scientific Research Applications
[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid involves its interaction with specific molecular targets and pathways. For example, in the Suzuki-Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . The boronic acid group plays a crucial role in this process by facilitating the transfer of the organic group to the palladium center.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic Acid: This compound has a similar structure but lacks the piperazine moiety.
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline: This compound contains a piperazine group but differs in the position of the methoxy group and the absence of the boronic acid group.
Uniqueness
The uniqueness of [2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid lies in its combination of a boronic acid group with a piperazine moiety, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, including organic synthesis, drug discovery, and material science .
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]methanediol |
InChI |
InChI=1S/C13H20N2O3/c1-14-5-7-15(8-6-14)10-3-4-11(13(16)17)12(9-10)18-2/h3-4,9,13,16-17H,5-8H2,1-2H3 |
InChI Key |
QNHSZWHAAOUKDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C(O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12082947.png)


